molecular formula C9H13N3O2 B12928932 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one CAS No. 18002-32-9

4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one

Cat. No.: B12928932
CAS No.: 18002-32-9
M. Wt: 195.22 g/mol
InChI Key: GUSZQTIIJIPCLX-UHFFFAOYSA-N
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Description

4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one is a heterocyclic compound that features a pyrimidine ring substituted with an amino group, a methyl group, and a tetrahydrofuran moiety. Compounds of this nature are often of interest in medicinal chemistry due to their potential biological activities.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one typically involves the cyclization of appropriate precursors under controlled conditions. One possible route could involve the reaction of a suitable amine with a diketone or ketoester, followed by cyclization and functional group modifications.

Industrial Production Methods

Industrial production methods for such compounds often involve optimizing the synthetic route for scalability, yield, and purity. This may include the use of continuous flow reactors, high-throughput screening of reaction conditions, and the use of catalysts to improve reaction efficiency.

Chemical Reactions Analysis

Types of Reactions

    Oxidation: The compound may undergo oxidation reactions, particularly at the methyl group or the tetrahydrofuran ring.

    Reduction: Reduction reactions could target the pyrimidine ring or the tetrahydrofuran moiety.

    Substitution: Nucleophilic or electrophilic substitution reactions can occur at various positions on the pyrimidine ring.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) or sodium borohydride (NaBH₄) are often used.

    Substitution: Reagents like halogens (e.g., chlorine, bromine) or nucleophiles (e.g., amines, thiols) can be employed.

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a carboxylic acid derivative, while reduction could produce a more saturated ring system.

Scientific Research Applications

Chemistry

In chemistry, this compound can be used as a building block for the synthesis of more complex molecules, particularly in the development of new pharmaceuticals.

Biology

Biologically, derivatives of pyrimidine compounds are often explored for their potential as enzyme inhibitors or receptor agonists/antagonists.

Medicine

In medicine, compounds with similar structures have been investigated for their antiviral, anticancer, and antimicrobial properties.

Industry

Industrially, such compounds can be used in the development of new materials, including polymers and coatings, due to their unique chemical properties.

Mechanism of Action

The mechanism of action for compounds like 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one often involves interaction with specific molecular targets such as enzymes or receptors. These interactions can inhibit or activate biological pathways, leading to the desired therapeutic effects.

Comparison with Similar Compounds

Similar Compounds

    4-Amino-5-methylpyrimidine: Lacks the tetrahydrofuran moiety.

    5-Methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one: Lacks the amino group.

    4-Amino-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one: Lacks the methyl group.

Uniqueness

The presence of both the tetrahydrofuran moiety and the amino group in 4-Amino-5-methyl-1-(tetrahydrofuran-2-yl)pyrimidin-2(1h)-one may confer unique biological activities and chemical reactivity compared to its analogs.

Properties

CAS No.

18002-32-9

Molecular Formula

C9H13N3O2

Molecular Weight

195.22 g/mol

IUPAC Name

4-amino-5-methyl-1-(oxolan-2-yl)pyrimidin-2-one

InChI

InChI=1S/C9H13N3O2/c1-6-5-12(7-3-2-4-14-7)9(13)11-8(6)10/h5,7H,2-4H2,1H3,(H2,10,11,13)

InChI Key

GUSZQTIIJIPCLX-UHFFFAOYSA-N

Canonical SMILES

CC1=CN(C(=O)N=C1N)C2CCCO2

Origin of Product

United States

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